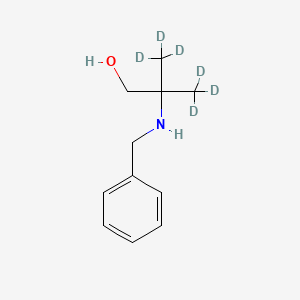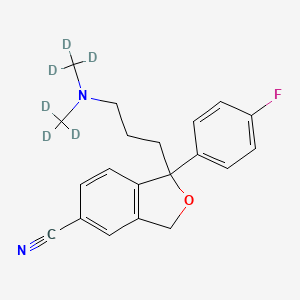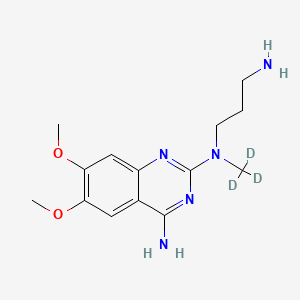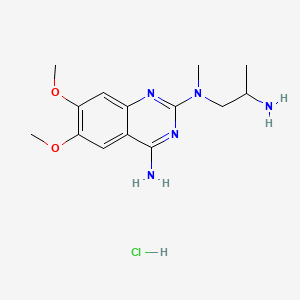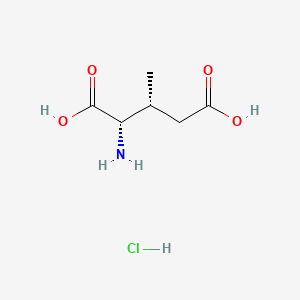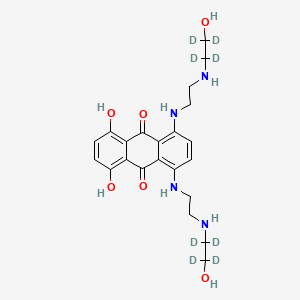
Mitoxantrone-d8
説明
Mitoxantrone-d8 is an internal standard for the quantification of mitoxantrone . It’s an inhibitor of DNA topoisomerase IIα and HIV-1 integrase . It intercalates into DNA in a cell-free assay when used at a concentration of 2 µM, inhibits DNA synthesis, and induces DNA-protein crosslinks in vitro in a concentration-dependent manner .
Molecular Structure Analysis
Mitoxantrone-d8 is a type II topoisomerase inhibitor; it disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II .Chemical Reactions Analysis
Mitoxantrone-d8 is a synthetic compound used as a second-line chemotherapeutic drug for prostate cancer . It has been reported to trigger immunogenic cell death (ICD) in animal model studies .Physical And Chemical Properties Analysis
Mitoxantrone-d8 has a molecular weight of 452.53 and a chemical formula of C22H20D8N4O6 . It is soluble in DMSO and methanol .科学的研究の応用
Anticancer Activity Enhancement
Mitoxantrone (MIT), a chemotherapeutic agent, shows promising anticancer efficacy. Liu et al. (2016) demonstrated that MIT-loaded F68–VES polymer micelles effectively deliver MIT and significantly improve its potency in cancer therapy, especially in breast cancer cell lines (Liu et al., 2016).
DNA Interaction Studies
Dogra et al. (2014) explored MIT's binding to deoxyhexanucleotides sequence d-(ATCGAT)2. They found that MIT forms complexes with the hexanucleotide, providing insights into its pharmacological action in cancer treatment (Dogra et al., 2014).
Immune System Modulation in Multiple Sclerosis
Neuhaus et al. (2005) discussed MIT's role in treating multiple sclerosis (MS), highlighting its immunosuppressive effects on lymphocytes and dendritic cells (Neuhaus et al., 2005).
Broad Molecular Interactions
Evison et al. (2016) provided a comprehensive overview of MIT's pharmacology, noting its interactions with various biological macromolecules beyond its established role as a DNA topoisomerase II poison (Evison et al., 2016).
Chromatin and Histone Protein Binding
Hajihassan and Rabbani-Chadegani (2009) investigated MIT's binding affinity to chromatin, DNA, and histones, indicating a higher binding affinity to chromatin compared to DNA, which suggests the significant role of histone proteins in MIT-chromatin interactions (Hajihassan & Rabbani-Chadegani, 2009).
Drug-Membrane Interactions
Enache, Toader, and Enache (2016) reviewed the physicochemical interactions between MIT and surfactants, providing insights into its drug-membrane interactions, which is crucial for understanding its delivery and efficacy in cancer treatment (Enache, Toader, & Enache, 2016).
Mechanism of Action Overview
Fox (2004) described MIT's mechanism of action in treating multiple sclerosis, highlighting its rapid tissue uptake and diverse immune-modulating effects (Fox, 2004).
Photodynamic Therapy in Breast Cancer
Li et al. (2017) studied MIT's role in overcoming multidrug resistance in breast cancer via photodynamic therapy, demonstrating its potential in enhancing therapeutic effectiveness (Li et al., 2017).
Safety And Hazards
将来の方向性
Mitoxantrone-d8 is currently used for the treatment of secondary progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis . With the development of higher efficacy therapies and emerging data showing the potential positive long-term impact of these therapies when started earlier in the disease course, many clinicians have shifted to an early aggressive treatment approach in which patients are initially started on a higher efficacy DMT .
特性
IUPAC Name |
1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZJGLLVHKMTCM-PMCMNDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662132 | |
| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mitoxantrone-d8 | |
CAS RN |
1189974-82-0 | |
| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





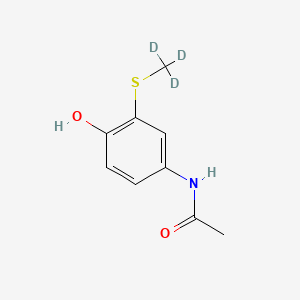
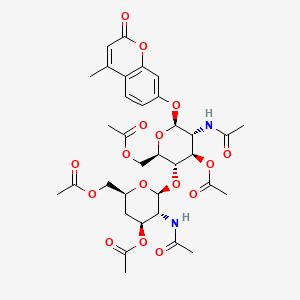
![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)

